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molecular formula C7H4ClIO2 B1275457 5-Chloro-2-hydroxy-3-iodobenzaldehyde CAS No. 215124-03-1

5-Chloro-2-hydroxy-3-iodobenzaldehyde

Cat. No. B1275457
M. Wt: 282.46 g/mol
InChI Key: QNSRWUDUYCZRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06013651

Procedure details

Scheme II illustrates methodology useful for preparing the ethyl N-gly-amino-3-(3,5-dihalo-2-hydroxy) phenyl propionate portion of the present invention which can be coupled to the tetrahydropyrimidinobenzoic acid moiety. Briefly, 3,5-halo substituted salicylaldehydes may be prepared by direct halogenation as, for example, would be the case where 5-bromosalicylaldehyde is slurried in acetic acid and an equivalent or more of chlorine is added to yield 3-chloro-5-bromo-2-hydroxybenzaldehyde. Some product precipitates and can be recovered by filtration. The remainder may be recovered by diluting the filtrate with water and isolating the precipitate. Combining the solids and drying gives 3-chloro-5-bromo-2-hydroxybenzaldehyde. 3-iodo-5-chlorosalicycaldehyde may be prepared by reacting 5-chlorosalicylaldehyde with N-iodosuccinimide in DMF and subjecting the reaction mixture to usual work-up conditions. 3-iodo-5-bromosalicylaldehyde may be prepared by reacting 5-bromosalicylaldehyde in acetonitrile with potassium iodide and chloramine T. Work-up gives a material that when treated with hexanes gives the desired 3-iodo-5-chlorosalicylaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
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reactant
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reactant
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Name
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0 (± 1) mol
Type
solvent
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0 (± 1) mol
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Reaction Step Eight
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:6]([CH:7]=[O:8])[C:5]([OH:10])=[CH:4][CH:3]=1.[I:11]N1C(=O)CCC1=O.IC1C=C(Br)C=C(C=O)C=1O.BrC1C=C(C=O)C(O)=CC=1.[I-].[K+].CC1C=CC(S(NCl)(=O)=O)=CC=1>CN(C=O)C.C(#N)C>[I:11][C:4]1[CH:3]=[C:2]([Cl:1])[CH:9]=[C:6]([CH:7]=[O:8])[C:5]=1[OH:10] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(C=O)=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C(C=O)=CC(=C1)Br)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(C=O)=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)NCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Nine
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-iodo-5-chlorosalicycaldehyde may be prepared
CUSTOM
Type
CUSTOM
Details
Work-up gives a material that when

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C(C=O)=CC(=C1)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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